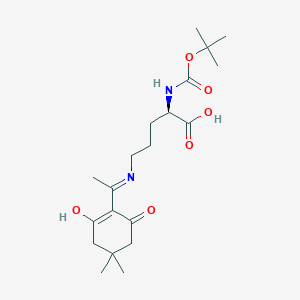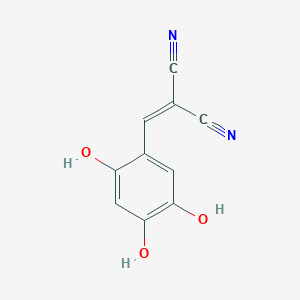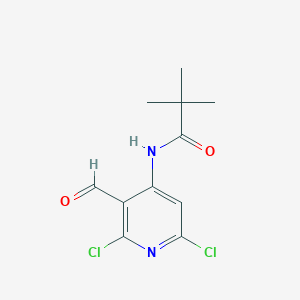
2-(3-Ethoxy-2-hydroxybenzylidene)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Ethoxy-2-hydroxybenzylidene)malononitrile is an organic compound that belongs to the class of benzylidenemalononitriles. These compounds are known for their diverse applications in various fields, including pharmaceuticals, cosmetics, and materials science. The structure of this compound consists of a benzylidene group attached to a malononitrile moiety, with ethoxy and hydroxy substituents on the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxy-2-hydroxybenzylidene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 3-ethoxy-2-hydroxybenzaldehyde with malononitrile in the presence of a base, such as piperidine or sodium ethoxide. The reaction is usually conducted in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the product. The use of heterogeneous catalysts, such as metal-organic frameworks (MOFs) or supported metal nanoparticles, can further enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Ethoxy-2-hydroxybenzylidene)malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted benzylidenemalononitrile derivatives.
Aplicaciones Científicas De Investigación
2-(3-Ethoxy-2-hydroxybenzylidene)malononitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
Mecanismo De Acción
The mechanism of action of 2-(3-Ethoxy-2-hydroxybenzylidene)malononitrile involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme tyrosinase, forming hydrogen bonds and hydrophobic interactions with key amino acid residues. This binding inhibits the enzyme’s activity, leading to a decrease in melanin production .
Comparación Con Compuestos Similares
Similar Compounds
2-(3,4-Dihydroxybenzylidene)malononitrile: Known for its strong tyrosinase inhibitory activity.
2-(4-Hydroxy-3-methoxybenzylidene)malononitrile: Exhibits similar chemical properties and applications.
Uniqueness
2-(3-Ethoxy-2-hydroxybenzylidene)malononitrile is unique due to the presence of both ethoxy and hydroxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H10N2O2 |
|---|---|
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
2-[(3-ethoxy-2-hydroxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C12H10N2O2/c1-2-16-11-5-3-4-10(12(11)15)6-9(7-13)8-14/h3-6,15H,2H2,1H3 |
Clave InChI |
VZHSPGNYUNMLJC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1O)C=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-(4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B13143812.png)
![3-(8-Bromo-6-methylimidazo[1,2-a]pyridin-3-yl)propanoicacid](/img/structure/B13143813.png)




